Stearic monoethanolamide stearate
Overview
Description
Stearic monoethanolamide stearate, also known as octadecanoic acid, 2-((1-oxo-octadecyl)amino)ethyl ester, is a compound with the molecular formula C38H75NO3. It is a derivative of stearic acid and ethanolamine, forming an ester linkage. This compound is known for its surfactant properties and is commonly used in personal care products for its anti-static, opacifying, and viscosity-controlling characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Stearic monoethanolamide stearate can be synthesized through the amidation of stearic acid with ethanolamine. This reaction typically involves heating stearic acid and ethanolamine in the presence of a catalyst, such as a zeolite, at elevated temperatures (around 180°C). The reaction can be carried out in a solvent like hexane to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous reactors to maintain consistent reaction conditions and optimize yield. The process may include steps such as purification and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Stearic monoethanolamide stearate undergoes various chemical reactions, including:
Amidation: The primary reaction for its synthesis, involving the formation of an amide bond between stearic acid and ethanolamine.
Esterification: The formation of ester linkages, which can occur under specific conditions.
Hydrolysis: The breakdown of the ester bond in the presence of water and an acid or base catalyst.
Common Reagents and Conditions
Catalysts: Zeolites, such as H-Beta and ZSM-5, are commonly used to catalyze the amidation reaction.
Solvents: Hexane is often used as a solvent to facilitate the reaction.
Temperature: Elevated temperatures (around 180°C) are typically required for the amidation reaction.
Major Products Formed
The major products formed from the reactions involving this compound include stearoylethanolamide and esteramide, depending on the reaction conditions and catalysts used .
Scientific Research Applications
Stearic monoethanolamide stearate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of stearic monoethanolamide stearate involves its interaction with cell membranes, where it exerts anti-inflammatory effects by decreasing the levels of cytokines such as IL-1beta, IL-6, and TNF-alpha. This compound also has membrane-protective properties, which may contribute to its therapeutic potential in various conditions .
Comparison with Similar Compounds
Similar Compounds
Stearoylethanolamide: A similar compound with anti-inflammatory properties.
Oleoylethanolamide: Another ethanolamide with distinct pharmacological effects, including acting as an agonist at peroxisome proliferator-activated receptor-alpha (PPAR-alpha).
Palmitoylethanolamide: Known for its anti-inflammatory and analgesic properties.
Uniqueness
Stearic monoethanolamide stearate is unique due to its specific ester linkage and its combination of surfactant properties with anti-inflammatory and membrane-protective effects. This makes it particularly valuable in both industrial applications and scientific research .
Properties
IUPAC Name |
2-(octadecanoylamino)ethyl octadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H75NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(40)39-35-36-42-38(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3,(H,39,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYHEMRDHPVMSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCOC(=O)CCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H75NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051721 | |
Record name | 2-((1-Oxooctadecyl)amino)ethyl octadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1051721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14351-40-7 | |
Record name | Stearamide MEA Stearate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14351-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octadecanoic acid, 2-((1-oxooctadecyl)amino)ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014351407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-((1-Oxooctadecyl)amino)ethyl octadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1051721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(1-oxooctadecyl)amino]ethyl stearate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.812 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STEARIC MONOETHANOLAMIDE STEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3WR6PEQ9J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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